Thermodynamic Stability: Dicyanoaurate versus Tetrachloroaurate and Other Gold Complexes
The dicyanoaurate ion possesses a stability constant (formation constant) of K ≈ 10³⁸, which is approximately 10¹³ times higher than that of tetrachloroaurate(III) ([AuCl₄]⁻, log β₄ ≈ 25) [1][2]. This exceptional thermodynamic stability underpins the ion's resistance to ligand displacement under aqueous alkaline conditions where alternative gold complexes would hydrolyze or undergo ligand exchange.
| Evidence Dimension | Formation constant (log K or log β) |
|---|---|
| Target Compound Data | log K ≈ 38 (K ≈ 10³⁸) |
| Comparator Or Baseline | [AuCl₄]⁻: log β₄ ≈ 25 (K ≈ 10²⁵) |
| Quantified Difference | ~10¹³-fold greater stability |
| Conditions | Aqueous solution; formation constant determination |
Why This Matters
This >10¹³-fold stability advantage determines process viability in alkaline cyanide leaching and plating where chloroaurate complexes would rapidly decompose.
- [1] Goldcyanide. Spektrum.de (2005). View Source
- [2] Sillén LG, Martell AE. Stability Constants of Metal-Ion Complexes. The Chemical Society, London (1964). View Source
